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Compound of Interest

Compound Name: 2-(4-Methoxybenzylamino)pyridine

Cat. No.: B147247 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-(4-Methoxybenzylamino)pyridine (CAS No: 52818-63-0). The document details

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering a foundational dataset for its identification, characterization, and

application in research and development.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for 2-(4-
Methoxybenzylamino)pyridine, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (CDCl₃), and chemical

shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for 2-(4-Methoxybenzylamino)pyridine
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

8.08 ddd 1H 5.2, 2.0, 0.8 Pyridine H-6

7.40 ddd 1H 8.4, 7.2, 2.0 Pyridine H-4

7.27 d 2H 8.4
Methoxybenzyl

Ar-H

6.86 d 2H 8.4
Methoxybenzyl

Ar-H

6.56 ddd 1H 7.2, 5.2, 0.8 Pyridine H-5

6.38 dt 1H 8.4, 0.8 Pyridine H-3

5.01 br s 1H - NH

4.42 d 2H 5.6 CH₂

3.79 s 3H - OCH₃

Table 2: ¹³C NMR Spectroscopic Data for 2-(4-Methoxybenzylamino)pyridine
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Chemical Shift (δ, ppm) Assignment

158.8 Methoxybenzyl C-O

158.3 Pyridine C-2

148.1 Pyridine C-6

137.5 Pyridine C-4

131.5 Methoxybenzyl C-ipso

128.8 Methoxybenzyl Ar-CH

114.0 Methoxybenzyl Ar-CH

112.9 Pyridine C-5

107.2 Pyridine C-3

55.3 OCH₃

47.9 CH₂

Infrared (IR) Spectroscopy
The following table outlines the expected characteristic absorption bands for 2-(4-
Methoxybenzylamino)pyridine, based on its functional groups. The spectrum is typically

acquired using a potassium bromide (KBr) pellet.

Table 3: Characteristic IR Absorption Bands for 2-(4-Methoxybenzylamino)pyridine
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3250 Medium, Sharp
N-H Stretch (Secondary

Amine)

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium
Aliphatic C-H Stretch (CH₂ and

OCH₃)

1610-1580 Strong
C=C and C=N Ring Stretching

(Pyridine)

1510-1480 Strong
Aromatic C=C Stretching

(Methoxybenzyl)

1245 Strong
Asymmetric C-O-C Stretch

(Aryl Ether)

1175 Medium In-plane C-H Bending

1030 Medium
Symmetric C-O-C Stretch (Aryl

Ether)

820 Strong
para-disubstituted Benzene C-

H Out-of-plane Bend

Mass Spectrometry (MS)
Mass spectrometry data is typically acquired via Gas Chromatography-Mass Spectrometry

(GC-MS) with electron ionization (EI). The molecular weight of 2-(4-
Methoxybenzylamino)pyridine is 214.26 g/mol .[1]

Table 4: Expected Mass Spectrometry Fragmentation Data for 2-(4-
Methoxybenzylamino)pyridine
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m/z Proposed Fragment Notes

214 [M]⁺ Molecular Ion

121 [C₈H₉O]⁺

4-Methoxybenzyl cation (likely

the base peak due to benzylic

cleavage)

94 [C₅H₆N₂]⁺ 2-Aminopyridine radical cation

93 [C₅H₅N₂]⁺
Loss of a hydrogen from the 2-

aminopyridine fragment

78 [C₅H₄N]⁺
Pyridyl cation from further

fragmentation

Experimental Protocols & Workflows
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of a synthesized compound like 2-
(4-Methoxybenzylamino)pyridine is illustrated below.
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General Workflow for Spectroscopic Characterization

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Finalization

Chemical Synthesis

Purification
(e.g., Column Chromatography)

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Analysis
& Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

¹H and ¹³C NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of 2-(4-Methoxybenzylamino)pyridine was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as

an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.
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¹H NMR Acquisition: A standard one-pulse sequence was used. Key parameters included a

spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation

delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: A standard proton-decoupled pulse sequence was employed. Typical

parameters included a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, a

relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or

more) to compensate for the low natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual

solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR) or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) was finely

ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)

in an agate mortar. The homogenous mixture was then compressed in a pellet die under high

pressure (approximately 8-10 tons) to form a thin, transparent pellet.

Acquisition: The KBr pellet was placed in a sample holder in the IR beam path. The spectrum

was recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr

pellet was also recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram was Fourier transformed to produce the final

infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer, typically with an

Electron Ionization (EI) source.

Sample Preparation: A dilute solution of the sample was prepared in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100
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µg/mL.

Gas Chromatography: A small volume (typically 1 µL) of the sample solution was injected

into the GC inlet. The separation was performed on a capillary column (e.g., a non-polar DB-

5 or similar). The oven temperature was programmed to ramp from a low initial temperature

to a final high temperature to ensure elution of the compound. Helium was typically used as

the carrier gas.

Mass Spectrometry: As the compound eluted from the GC column, it entered the ion source

of the mass spectrometer. The molecules were ionized by electron impact (typically at 70

eV). The resulting ions (molecular ion and fragment ions) were separated by their mass-to-

charge ratio (m/z) by a mass analyzer and detected.

Data Processing: The data system generates a total ion chromatogram (TIC) and a mass

spectrum for the chromatographic peak corresponding to the analyte. The mass spectrum is

plotted as relative intensity versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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